N-((4-hydroxychroman-4-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-13-23-17-9-5-4-8-16(17)19/h1-11,22H,12-14H2,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXFJWKWZNNQK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)cinnamamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Enzymatic synthesis using immobilized enzymes like Lipozyme® TL IM can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-oxo-chroman derivatives.
Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)amine.
Substitution: Formation of substituted cinnamamides with various functional groups.
Scientific Research Applications
Neuroprotective Properties
Cinnamamide derivatives, including N-((4-hydroxychroman-4-yl)methyl)cinnamamide, have shown significant therapeutic potential in treating disorders of the central and peripheral nervous systems. Research indicates that these compounds can interact with various molecular targets, such as GABAA receptors and NMDA receptors, which are crucial in modulating neurotransmission and neuroprotection.
Case Study:
A study highlighted the efficacy of cinnamamide derivatives in animal models for conditions such as epilepsy and depression. The compounds demonstrated anticonvulsant and antidepressant effects, suggesting their potential as therapeutic agents for neurological disorders .
Anticancer Activity
The anticancer properties of this compound have been explored extensively. This compound has been shown to inhibit tumor growth in various cancer cell lines, including melanoma and breast cancer.
Data Table: Anticancer Activity of Cinnamamide Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Melanoma | <0.1 | Inhibition of APE/Ref-1 signaling |
| Compound 6b | Breast Cancer (MCF-7) | 0.17 | Cell cycle arrest and apoptosis induction |
| Compound 11 | Melanoma (A375) | 0.088 | Inhibition of AP-1 transcription activities |
In a xenograft mouse model, compounds derived from this class exhibited significant tumor growth inhibition without notable systemic toxicity . The mechanism often involves the disruption of cell cycle progression and interference with key signaling pathways associated with cancer proliferation.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have demonstrated that cinnamamide derivatives possess significant antibacterial and antifungal activities.
Case Study:
A recent study evaluated the antimicrobial efficacy of various cinnamamide derivatives against a range of pathogens. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use as therapeutic agents against infections .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. The ability to modify functional groups on the cinnamamide scaffold allows researchers to enhance specific biological activities while reducing undesirable effects.
Key Findings:
Research has shown that modifications to the chroman moiety can significantly impact the compound's potency and selectivity towards molecular targets involved in various diseases .
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cinnamamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)cinnamamide can be compared with other cinnamamide derivatives:
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Exhibits strong antimicrobial activity but differs in its sulfonyl group.
N-(2-arylmethylthio)phenylsulfonyl)cinnamamide: Known for its anticancer properties but has a different arylmethylthio group.
These comparisons highlight the unique combination of the chroman and cinnamamide moieties in this compound, which contributes to its distinct biological activities.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C19H19NO3. It is derived from cinnamic acid and chroman, exhibiting a range of potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound has garnered attention in pharmaceutical research due to its promising therapeutic applications.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it effectively disrupts the integrity of cell membranes in both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves inducing cell lysis, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | High | |
| Gram-negative bacteria | Moderate | |
| Fungi | High |
2. Anticancer Activity
The compound exhibits promising anticancer effects, particularly against human cervical, ovarian, and breast cancer cell lines. Its mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Anticancer Effects on HeLa Cells
A study evaluated the effects of this compound on HeLa cells (cervical cancer). Results showed a significant reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis observed through flow cytometry analysis.
Table 2: Anticancer Activity on Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation | |
| MCF-7 (Breast) | 20 | Inhibition of proliferation | |
| A2780 (Ovarian) | 18 | Apoptosis and cell cycle arrest |
3. Antioxidant Activity
This compound also exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells, which is crucial for preventing cellular damage associated with various diseases.
Table 3: Antioxidant Activity Assay Results
| Assay Type | Activity Level | Reference |
|---|---|---|
| DPPH Radical Scavenging | High | |
| ABTS Assay | Moderate |
The biological activities of this compound can be attributed to its structural features that facilitate interactions with various molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial and fungal cell membranes leading to lysis.
- Anticancer Activity : It activates apoptotic pathways by increasing caspase activity and inhibiting key signaling pathways involved in cell proliferation.
- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular environments.
Comparative Analysis with Similar Compounds
This compound can be compared with other cinnamamide derivatives to highlight its unique biological activities:
Table 4: Comparison of Cinnamamide Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide | Strong | Moderate |
| N-(2-arylmethylthio)phenylsulfonyl)cinnamamide | Moderate | High |
| This compound | High | Very High |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-((4-hydroxychroman-4-yl)methyl)cinnamamide and its analogs?
- Methodology : Optimize multi-step synthesis using chroman-4-ol derivatives and cinnamoyl chloride. Key steps include regioselective alkylation of the chromanol hydroxyl group and subsequent coupling with cinnamic acid derivatives via carbodiimide-mediated amidation. Purification requires reversed-phase HPLC or column chromatography with silica gel (ethyl acetate/hexane gradients). Validate intermediates via -NMR and LC-MS to avoid structural misassignments, as seen in corrections of related cinnamamide derivatives .
Q. How can researchers confirm the compound’s biological target in antimalarial studies?
- Methodology : Use transcriptomic profiling (e.g., qPCR) to monitor fold changes in target gene expression (e.g., Pfs16 in Plasmodium falciparum) during parasite stages like gametocyte-to-ookinete transition. Pair this with phenotypic assays (e.g., membrane retention studies) to validate functional interactions .
Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?
- Methodology : Conduct cell viability assays (MTT or resazurin-based) on breast cancer cell lines (e.g., MDA-MB-231). Include ROS detection probes (e.g., DCFH-DA) to assess oxidative stress induction. Compare dose-response curves with positive controls (e.g., doxorubicin) and validate apoptosis via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS to assess bioavailability. Cross-validate with ex vivo assays (e.g., tumor spheroids) to mimic in vivo complexity. Address discrepancies by modifying formulation strategies (e.g., liposomal encapsulation) .
Q. What advanced techniques are recommended for target deconvolution in antimalarial studies?
- Methodology : Employ photo-affinity labeling with -tagged analogs to covalently bind target proteins (e.g., Pfs16). Isolate protein complexes via affinity chromatography and identify binding partners via tandem mass spectrometry (LC-MS/MS). Validate using CRISPR-Cas9 knockout strains to confirm target essentiality .
Q. How can computational tools enhance mechanistic understanding of ROS-mediated apoptosis?
- Methodology : Use molecular dynamics simulations to model interactions between the compound and mitochondrial membrane proteins (e.g., Bcl-2 family proteins). Pair with ROS flux analysis via Seahorse XF assays to correlate computational predictions with experimental data on oxidative phosphorylation inhibition .
Data Contradiction Analysis
Q. Why might structural analogs of the compound show divergent activity profiles?
- Analysis : Evaluate steric and electronic effects using density functional theory (DFT) calculations. For example, substituents on the chromanol ring (e.g., hydroxyl vs. methoxy groups) alter hydrogen-bonding capacity with targets like Plasmodium membrane proteins. Validate via isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Q. How to address inconsistencies in transcriptomic vs. phenotypic data in parasite studies?
- Analysis : Integrate multi-omics data (RNA-seq, proteomics) to identify post-transcriptional regulatory mechanisms. Use machine learning (e.g., random forest models) to prioritize pathways (e.g., gametocyte maturation) where gene expression does not directly correlate with protein activity .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
